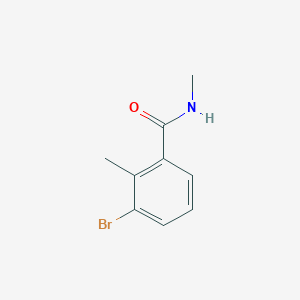

3-bromo-N,2-dimethylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-N,2-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-6-7(9(12)11-2)4-3-5-8(6)10/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQJGPLAMMRABH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the properties of 3-bromo-N,2-dimethylbenzamide?

An In-depth Technical Guide to 3-bromo-N,2-dimethylbenzamide

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted benzamide derivative of significant interest in synthetic and medicinal chemistry. While not extensively characterized in public literature, its structural motifs suggest its potential as a key intermediate for the development of novel chemical entities. This document consolidates available data on its precursor, 3-bromo-2-methylbenzoic acid, and outlines a robust, field-proven methodology for its synthesis and characterization. We will delve into its physicochemical properties, a detailed synthesis protocol grounded in established amidation chemistry, and its prospective applications for researchers in drug discovery and materials science.

Chemical Identity and Physicochemical Properties

This compound belongs to the class of substituted benzamides. Its structure features a benzene ring substituted with a bromine atom at position 3, a methyl group at position 2, and an N-methylaminocarbonyl group at position 1. The precise experimental determination of its properties is not widely published; therefore, the following table includes data derived from its key precursor, 3-bromo-2-methylbenzoic acid, and predicted values based on its structure.

| Property | Value | Source / Comment |

| IUPAC Name | This compound | - |

| Molecular Formula | C₉H₁₀BrNO | Calculated |

| Molecular Weight | 228.09 g/mol | Calculated |

| CAS Number | Not assigned | - |

| Appearance | Predicted: White to off-white crystalline solid | Based on precursor and related benzamides[1][2] |

| Melting Point | Predicted: >150 °C | The precursor, 3-bromo-2-methylbenzoic acid, has a melting point of 152-156 °C |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in water | General property of similar organic compounds[3] |

Structural Information

The unique arrangement of substituents on the aromatic ring dictates the molecule's reactivity and steric profile. The ortho-methyl group relative to the amide functionality introduces steric hindrance that can influence its conformational flexibility and interaction with biological targets.

Caption: Chemical structure of this compound.

Synthesis and Characterization

The most logical and reliable pathway to synthesize this compound is through the amidation of its corresponding carboxylic acid precursor, 3-bromo-2-methylbenzoic acid. This is a standard transformation in organic synthesis, prized for its efficiency and predictability.

Precursor: 3-bromo-2-methylbenzoic acid

This key starting material is commercially available and serves as a versatile building block in pharmaceutical research for synthesizing molecules like α-2 adrenoceptor agonists and HIV-1 entry inhibitors.[1] Its dual reactivity, stemming from the bromine atom (amenable to substitution) and the carboxylic acid group (for amide formation), makes it highly valuable.[1]

-

CAS Number: 76006-33-2[1]

-

Molecular Formula: C₈H₇BrO₂[1]

-

Molecular Weight: 215.04 g/mol [4]

-

Melting Point: 152-156 °C

Synthetic Workflow: Amide Formation

The conversion of the carboxylic acid to the N-methyl amide is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with methylamine. This two-step process is highly efficient and ensures clean conversion.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol

Objective: To synthesize this compound from 3-bromo-2-methylbenzoic acid.

Materials:

-

3-bromo-2-methylbenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Methylamine solution (2.0 M in THF, 2.0 eq)

-

Triethylamine (Et₃N) (2.0 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and fume hood.

Procedure:

Step 1: Formation of the Acyl Chloride

-

In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend 3-bromo-2-methylbenzoic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic drop of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (1.5 eq) to the suspension at 0 °C (ice bath).

-

Remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until the solution becomes clear and gas evolution ceases. The causality here is the conversion of the less reactive carboxylic acid into a highly electrophilic acyl chloride, which is susceptible to nucleophilic attack.

-

Remove the excess SOCl₂ and DCM under reduced pressure. The resulting crude 3-bromo-2-methylbenzoyl chloride is typically used in the next step without further purification.

Step 2: Amidation

-

Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C.

-

In a separate flask, mix the methylamine solution (2.0 eq) with triethylamine (2.0 eq) in DCM.

-

Add the methylamine/triethylamine solution dropwise to the stirred acyl chloride solution at 0 °C. The use of a non-nucleophilic base like triethylamine is critical to neutralize the HCl byproduct, driving the reaction to completion and preventing protonation of the methylamine nucleophile.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Purification

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. This washing sequence removes unreacted amine, acidic impurities, and residual water-soluble components.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

-

¹H NMR: Expect signals for aromatic protons (multiplets, ~7.0-7.8 ppm), a singlet for the C2-methyl group (~2.4 ppm), a doublet for the N-methyl group (~2.9 ppm, coupled to the N-H proton), and a broad singlet for the N-H amide proton (~6.3 ppm).[5]

-

¹³C NMR: Anticipate a carbonyl signal (~168 ppm), aromatic carbon signals, and two distinct methyl carbon signals.

-

IR Spectroscopy: Key vibrational frequencies should include a sharp N-H stretch (~3300 cm⁻¹), a strong C=O (Amide I) stretch (~1650 cm⁻¹), and an N-H bend (Amide II) around 1580-1600 cm⁻¹.[6]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.

Applications and Research Interest

Substituted benzamides are a cornerstone of modern medicinal chemistry, exhibiting a wide range of pharmacological activities including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[7] Specifically, the incorporation of a bromine atom can enhance lipophilicity and metabolic stability, or serve as a handle for further synthetic modifications via cross-coupling reactions.

Given that the precursor is used to create Smoothened (SMO) receptor antagonists and other biologically active molecules, it is highly probable that this compound is a valuable intermediate for building complex molecular scaffolds in drug discovery programs.[1]

Safety and Handling

No specific safety data sheet exists for this compound. However, based on its precursor and related structures, the following hazards should be assumed.[4]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling: This compound should be handled in a well-ventilated fume hood by trained personnel. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

References

- ChemBK. (2024). 3-Bromobenzamide.

- Autech. (n.d.). Exploring 3-Bromo-2-Methylbenzoic Acid: Properties and Applications.

- CDH Fine Chemical. (n.d.). 3-Bromo Benzaldehyde CAS No 3132-99-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Ashland. (n.d.). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - N,N-Dimethylbenzamide.

- Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - 3-BROMO BENZALDEHYDE 97%.

- Chemigran Pte Ltd. (n.d.). 3-Bromo-n-propylbenzamide.

- BenchChem. (2025). Spectroscopic Comparison: N-Bromobenzamide and Its Precursors, Benzamide and Bromine.

- Sigma-Aldrich. (n.d.). 3-Bromo-N,N-dimethylbenzamide.

- ChemScene. (n.d.). 2-Amino-5-bromo-N,3-dimethylbenzamide.

- Chemchart. (n.d.). 2-bromo-N,N-dimethylbenzamide (54616-47-6).

- PrepChem.com. (n.d.). Preparation of 3-bromobenzoic acid.

- Sigma-Aldrich. (n.d.). 3-Bromo-2-methylbenzoic acid 97%.

- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.

- PubChem. (n.d.). 2-bromo-N,N-dimethylbenzamide.

- Sigma-Aldrich. (n.d.). 2-Bromo-N,N-dimethylbenzamide | 54616-47-6.

- PubChem. (n.d.). 3-Bromo-2-methylbenzoic Acid.

- Santa Cruz Biotechnology. (n.d.). 2-Bromo-N,N-dimethylbenzamide | CAS 54616-47-6.

- Pharmaffiliates. (n.d.). 3-Bromo-N,N-dimethylpropan-1-amine.

- Google Patents. (n.d.). CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - N,N-Dimethylbenzamide.

- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- The Royal Society of Chemistry. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite.

- European Patent Office. (n.d.). Process for preparing 2-amino-5-bromobenzamide derivatives - EP 2213654 A1.

- ChemicalBook. (n.d.). 3-Bromo-2-methylbenzaldehyde synthesis.

- Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.

- ChemicalBook. (n.d.). N,N-Dimethylbenzamide(611-74-5) 1H NMR spectrum.

- Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis.

- The Royal Society of Chemistry. (2012). Supporting Information.

Sources

- 1. innospk.com [innospk.com]

- 2. 3-Bromo-N,N-dimethylbenzamide | Sigma-Aldrich [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. 3-Bromo-2-methylbenzoic Acid | C8H7BrO2 | CID 2735590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

An In-depth Technical Guide to 3-bromo-N,2-dimethylbenzamide

This technical guide provides a comprehensive overview of 3-bromo-N,2-dimethylbenzamide, a substituted aromatic amide of interest to researchers and professionals in drug discovery and chemical synthesis. This document delves into its chemical identity, physicochemical properties, plausible synthetic routes, and analytical characterization.

Chemical Identity and Core Identifiers

This compound is a distinct chemical entity whose core identifiers are crucial for accurate sourcing, registration, and experimental design. The primary identifiers are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 1310405-49-2 | Oakwood Chemical |

| IUPAC Name | This compound | - |

| Molecular Formula | C₉H₁₀BrNO | Oakwood Chemical |

| Molecular Weight | 228.10 g/mol | Oakwood Chemical |

| Canonical SMILES | CN(C)C(=O)C1=C(C)C=CC(Br)=C1 | - |

| InChI Key | (Predicted) | - |

Chemical Structure:

Structure of this compound

Physicochemical and Safety Data

Understanding the physical and chemical properties of a compound is paramount for its handling, storage, and application in experimental settings. The following table summarizes the available data for this compound.

| Property | Value | Source |

| Physical State | Solid (predicted) | - |

| Boiling Point | 295 °C | Oakwood Chemical |

| Density | 1.4 g/cm³ | Oakwood Chemical |

| Purity | ≥98% | Oakwood Chemical |

Safety Information:

It is imperative to handle this compound with appropriate safety precautions in a laboratory setting. The known hazard and precautionary statements are listed below.

| GHS Hazard Statements | GHS Precautionary Statements |

| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H315: Causes skin irritation. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| H319: Causes serious eye irritation. | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |

| H335: May cause respiratory irritation. | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Synthesis of this compound

Proposed Synthetic Workflow:

Proposed synthesis of this compound

Step 1: Synthesis of 3-bromo-2-methylbenzoyl chloride

The initial and critical step is the activation of the carboxylic acid group of 3-bromo-2-methylbenzoic acid to form a more reactive acyl chloride. This is a standard and highly efficient transformation in organic synthesis.[1][2]

Protocol:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube (containing CaCl₂ or another suitable drying agent), add 3-bromo-2-methylbenzoic acid (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) (2-3 eq), either neat or in an inert solvent such as dichloromethane (DCM) or toluene. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is gently heated to reflux (approximately 79 °C for neat thionyl chloride) and stirred. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). Typically, the reaction is complete within 2-4 hours.

-

Work-up and Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude 3-bromo-2-methylbenzoyl chloride can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Step 2: Synthesis of this compound

The second step involves the amidation of the synthesized 3-bromo-2-methylbenzoyl chloride with methylamine. This is a nucleophilic acyl substitution reaction.[3]

Protocol:

-

Reaction Setup: In a clean, dry flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the crude 3-bromo-2-methylbenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: The solution is cooled in an ice bath (0 °C). A solution of methylamine (CH₃NH₂) (at least 2.0 eq) in a suitable solvent (e.g., THF or water) is added dropwise with vigorous stirring. The use of excess methylamine is to neutralize the HCl byproduct that is formed during the reaction. Alternatively, one equivalent of methylamine can be used in the presence of a non-nucleophilic base like triethylamine (Et₃N) or pyridine (1.1-1.2 eq) to scavenge the HCl.

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted starting material, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography on silica gel.

Alternative Synthesis: Direct Amidation using Coupling Agents

As an alternative to the two-step acyl chloride method, this compound can be synthesized directly from 3-bromo-2-methylbenzoic acid and methylamine using a coupling agent.[4][5] This approach is often milder and can be advantageous for substrates with sensitive functional groups.

Protocol:

-

Reaction Setup: To a solution of 3-bromo-2-methylbenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., DCM, DMF, or THF) in a round-bottom flask, add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq). An additive like 1-hydroxybenzotriazole (HOBt) (1.1 eq) can be included to suppress side reactions and improve efficiency.

-

Reagent Addition: To this mixture, add methylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. Progress is monitored by TLC or LC-MS.

-

Work-up and Purification: The work-up procedure depends on the coupling agent used. If DCC is used, the dicyclohexylurea (DCU) byproduct precipitates and can be removed by filtration. The filtrate is then subjected to an aqueous work-up similar to the acyl chloride method. If EDC is used, the urea byproduct is water-soluble and can be removed during the aqueous work-up. The crude product is then purified by recrystallization or column chromatography.

Analytical Characterization

While specific, published spectroscopic data for this compound is not available, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups.

-

Aromatic Protons (3H): The three protons on the benzene ring will likely appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the bromo, methyl, and amide substituents.

-

N-Methyl Protons (3H): The protons of the N-methyl group are expected to appear as a singlet (or a doublet if there is restricted rotation around the C-N amide bond) in the range of δ 2.8-3.2 ppm.

-

Aryl-Methyl Protons (3H): The protons of the methyl group attached to the benzene ring will likely appear as a singlet in the range of δ 2.3-2.6 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the downfield region, typically around δ 165-175 ppm.

-

Aromatic Carbons (6C): The six carbons of the benzene ring will appear in the range of δ 120-140 ppm. The carbon attached to the bromine atom will be shifted further downfield.

-

N-Methyl Carbon: The carbon of the N-methyl group will likely appear in the range of δ 25-35 ppm.

-

Aryl-Methyl Carbon: The carbon of the methyl group on the benzene ring is expected to resonate in the range of δ 15-25 ppm.

IR (Infrared) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Amide I): A strong absorption band is expected in the region of 1630-1680 cm⁻¹ corresponding to the amide carbonyl stretch.

-

N-H Bend (Amide II): For a secondary amide, an N-H bending vibration would be expected around 1510-1570 cm⁻¹, however, for this N-methylated amide, this band will be absent.

-

C-N Stretch: A C-N stretching vibration is expected in the range of 1200-1300 cm⁻¹.

-

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.

-

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ will correspond to the C-H stretching of the methyl groups.

-

C-Br Stretch: A C-Br stretching vibration is expected in the fingerprint region, typically between 500-600 cm⁻¹.

MS (Mass Spectrometry):

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z corresponding to the molecular weight of this compound (228.10 g/mol ). Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity at M⁺ and M⁺+2, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation Pattern: Common fragmentation pathways for benzamides include cleavage of the C-N bond and loss of the amide side chain. The loss of the methylamino group (-NHCH₃) or the entire amide group (-CONHCH₃) are plausible fragmentation patterns.

Conclusion

This technical guide provides a detailed overview of this compound, including its identifiers, physicochemical properties, and plausible synthetic methodologies. While experimental data for this specific compound is limited in the public domain, the information presented herein, based on established chemical principles and data from analogous structures, serves as a valuable resource for researchers and scientists. The proposed synthetic routes offer practical and efficient pathways for its preparation, and the predicted analytical data provides a basis for its characterization. As with any chemical synthesis, all procedures should be conducted with appropriate safety precautions in a well-equipped laboratory.

References

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

- Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01).

-

Filo. (2025). In a set of reactions, m-bromobenzoic acid gave a product D. The product... [Link]

-

Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. [Video]. YouTube. [Link]

-

Fisher Scientific. Amide Synthesis. [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. [Link]

-

Chemistry LibreTexts. (2023, January 23). Making Amides from Carboxylic Acids. [Link]

- Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 2006-2009.

- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.

- G. A. B. Lipshutz, B. H. (2018). Direct formation of amide/peptide bonds from carboxylic acids and amines that avoids traditional coupling reagents, 1-pot, and green. Chemical Science, 9(1), 16-30.

-

Aapptec. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

-

The Royal Society of Chemistry. (2012). Supporting Information. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11916, N,N-Dimethylbenzamide. [Link]

- Jagtap, S. D., et al. (2019). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS. European Chemical Bulletin, 8(4), 123-127.

Sources

An In-depth Technical Guide to 3-bromo-N,2-dimethylbenzamide: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 3-bromo-N,2-dimethylbenzamide, a substituted aromatic amide with potential applications in medicinal chemistry and materials science. The document details a reliable synthetic route from commercially available starting materials, outlines a thorough characterization workflow with predicted spectroscopic data, discusses potential applications based on the pharmacology of related compounds, and provides essential safety and handling protocols. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Benzamides

Benzamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties[1]. The strategic placement of various substituents on the benzamide scaffold allows for the fine-tuning of their biological and physical properties. The introduction of a bromine atom, as in this compound, can enhance the lipophilicity and metabolic stability of the molecule, and provide a reactive handle for further synthetic modifications, such as cross-coupling reactions[2]. The N-methyl and 2-methyl substitutions further modulate the compound's conformational preferences and potential interactions with biological targets. This guide focuses on the synthesis and characterization of the specific regioisomer, this compound, providing a foundational understanding for its exploration in drug discovery and materials science.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process starting from 3-bromo-2-methylbenzoic acid. This method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation with methylamine. This approach is widely applicable for the synthesis of N-substituted amides and offers high yields.

Synthesis Workflow

The overall synthetic strategy is depicted in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 3-bromo-2-methylbenzoyl chloride

This procedure should be conducted in a well-ventilated fume hood due to the evolution of toxic gases.

-

Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, add 3-bromo-2-methylbenzoic acid (10.0 g, 46.5 mmol).

-

Reagent Addition: To the flask, add thionyl chloride (11.1 g, 6.8 mL, 93.0 mmol, 2.0 eq.).

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 80 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-bromo-2-methylbenzoyl chloride, a pale yellow oil or low-melting solid, is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the crude 3-bromo-2-methylbenzoyl chloride from the previous step in anhydrous dichloromethane (DCM, 100 mL). Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Prepare a solution of methylamine (40% in water, 7.2 g, 93.0 mmol, 2.0 eq.) in 50 mL of water. Slowly add the methylamine solution to the stirred acyl chloride solution via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized this compound.

Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (3H, multiplet), N-CH₃ (3H, doublet, coupled to N-H), Ar-CH₃ (3H, singlet), N-H (1H, broad singlet or quartet). |

| ¹³C NMR | Carbonyl carbon (~170 ppm), Aromatic carbons (6 signals), N-CH₃ (~26 ppm), Ar-CH₃ (~20 ppm). |

| IR (Infrared) | N-H stretch (~3300 cm⁻¹), C=O stretch (~1640 cm⁻¹), C-N stretch (~1540 cm⁻¹), C-Br stretch (~600-500 cm⁻¹). |

| Mass Spec (MS) | Molecular ion peak (M⁺) and isotopic peak (M+2) in a ~1:1 ratio, characteristic fragmentation pattern. |

Detailed Spectroscopic Analysis

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl group, and the aromatic methyl group. The aromatic region will likely display a complex multiplet due to the substitution pattern. The N-methyl protons will appear as a doublet due to coupling with the adjacent N-H proton, and the aromatic methyl protons will be a singlet. The N-H proton will likely appear as a broad singlet or a quartet, depending on the solvent and concentration.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will provide evidence for all the carbon atoms in the molecule. The carbonyl carbon of the amide will be observed downfield, typically around 170 ppm. Six distinct signals are expected in the aromatic region, confirming the substitution pattern. The N-methyl and aromatic methyl carbons will appear in the upfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the amide functional group. A prominent N-H stretching vibration is expected around 3300 cm⁻¹. The amide I band (C=O stretch) should appear around 1640 cm⁻¹, and the amide II band (C-N stretch and N-H bend) around 1540 cm⁻¹. The presence of the C-Br bond will be indicated by a stretching vibration in the fingerprint region.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2). Common fragmentation patterns for amides include alpha-cleavage and McLafferty rearrangement, which can provide further structural information[3].

Potential Applications in Drug Discovery and Materials Science

While the specific biological activities of this compound are not extensively documented, the broader class of substituted benzamides has shown significant promise in various therapeutic areas.

-

Anticancer Agents: Many N-substituted benzamide derivatives have been investigated as potential anticancer agents[4][5]. The benzamide scaffold can be designed to interact with various biological targets, including enzymes and receptors involved in cancer cell proliferation.

-

Antimicrobial Agents: Substituted benzamides have also been explored for their antimicrobial properties. The structural modifications on the benzamide core can lead to compounds with activity against a range of bacteria and fungi.

-

Materials Science: The rigid aromatic structure and the presence of functional groups that can participate in hydrogen bonding make this compound a potential candidate for the development of novel organic materials with specific electronic or photophysical properties. The bromine atom also allows for its incorporation into larger polymeric structures through cross-coupling reactions.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound and its synthetic precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All synthetic procedures should be carried out in a well-ventilated fume hood, especially when working with thionyl chloride and methylamine.

-

Handling of Reagents:

-

Thionyl Chloride: Is a corrosive and lachrymatory substance that reacts violently with water. Handle with extreme care.

-

Methylamine: Is a flammable and corrosive gas or liquid with a strong odor. Ensure adequate ventilation and avoid inhalation.

-

Brominated Aromatic Compounds: May be irritating to the skin, eyes, and respiratory tract. Avoid inhalation of dust and direct contact with the skin.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

A comprehensive risk assessment should be conducted before undertaking any of the described synthetic procedures.

Conclusion

This technical guide provides a detailed framework for the synthesis, characterization, and potential application of this compound. The presented synthetic protocol offers a reliable and scalable method for its preparation. The outlined characterization workflow, including predicted spectroscopic data, will aid researchers in confirming the structure and purity of the synthesized compound. While further investigation is required to fully elucidate its biological and material properties, the information presented here serves as a valuable resource for scientists and professionals working in the fields of medicinal chemistry, drug discovery, and materials science.

References

- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- Takayama, H., et al. (2011). Infrared Absorption Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Yakugaku Zasshi, 81(10), 1389-1394.

- Chemistry LibreTexts. (2023).

- Li, Q., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 15(9), 944-953.

- Ma, Y., et al. (2014). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Molecules, 19(9), 13836-13853.

- Zhishang Chemical. (n.d.). Why 3-Bromobenzoic Acid Powers Modern Synthesis.

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-bromo-N,2-dimethylbenzamide: A Proposed Research Framework

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into the Unknown

The vast chemical space of small molecules holds immense potential for therapeutic innovation. Yet, for many novel compounds, the biological mechanism of action remains a "black box." This guide addresses such a scenario for the compound 3-bromo-N,2-dimethylbenzamide . As of the latest literature review, no specific biological activity or mechanism of action has been ascribed to this molecule. The following document, therefore, serves as a comprehensive, technically-grounded research proposal and whitepaper, designed to meticulously elucidate its pharmacological function. We will proceed from a state of limited knowledge, applying a logical, multi-tiered experimental strategy to systematically uncover its biological targets and downstream physiological effects. This framework is intended to be a robust, adaptable guide for the rigorous scientific investigation of a novel chemical entity.

Foundational Analysis and Hypothesis Generation: Learning from Structural Analogs

While direct data on this compound is scarce, the broader benzamide class of molecules exhibits a wide range of biological activities, including antitumor and pesticidal effects. Notably, some N-substituted benzamide derivatives have been investigated as inhibitors of histone deacetylases (HDACs)[1], while other benzamide-containing compounds act as inhibitors of enzymes like IMP dehydrogenase[2]. The presence of a bromine atom, a common substituent in bioactive compounds, may influence target affinity and pharmacokinetic properties.

Our initial hypothesis, therefore, is that this compound is likely to interact with one or more protein targets, potentially enzymes or receptors, leading to a measurable cellular phenotype. Given the precedent within the benzamide family, we will initially prioritize screening for effects on cancer cell proliferation and enzymatic activity.

A Phased Experimental Approach to Mechanism of Action (MoA) Determination

We propose a three-phased approach, moving from broad, high-throughput screening to specific, hypothesis-driven validation.

Phase 1: Phenotypic Screening and Initial Target Class Identification

The primary objective of this phase is to ascertain if this compound elicits a biological response in a cellular context and to gain preliminary insights into the general class of its molecular target.

Experimental Protocol 1.1: Broad-Spectrum Cancer Cell Line Proliferation Assay

-

Objective: To determine if this compound possesses cytotoxic or cytostatic activity.

-

Methodology:

-

A panel of diverse human cancer cell lines (e.g., NCI-60 panel) will be cultured in 96-well plates.

-

Cells will be treated with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for 72 hours.

-

Cell viability will be assessed using a resazurin-based assay (e.g., CellTiter-Blue®).

-

Fluorescence will be measured, and the data will be normalized to vehicle-treated controls.

-

The half-maximal inhibitory concentration (IC50) for each cell line will be calculated using a non-linear regression model.

-

-

Data Interpretation: A low IC50 value in multiple cell lines would suggest a potent anti-proliferative effect, warranting further investigation. Differential sensitivity across the cell line panel may provide clues about the underlying mechanism (e.g., dependence on a specific oncogenic pathway).

Table 1: Hypothetical Anti-Proliferative Activity of this compound

| Cell Line | Tissue of Origin | IC50 (µM) |

| MCF-7 | Breast | 5.2 |

| A549 | Lung | 8.1 |

| K562 | Leukemia | 2.5 |

| HCT-116 | Colon | > 100 |

Experimental Protocol 1.2: Broad Kinase and GPCR Profiling

-

Objective: To identify potential interactions with major druggable target classes.

-

Methodology:

-

Submit this compound to a commercial fee-for-service screening panel (e.g., Eurofins SafetyScreen™, DiscoveRx KINOMEscan®).

-

For kinase profiling, the compound will be screened at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases. The percentage of inhibition will be determined.

-

For G-protein coupled receptor (GPCR) binding, radioligand binding assays will be employed for a panel of common GPCRs.

-

-

Data Interpretation: A significant inhibition (>50%) of a specific kinase or displacement of a radioligand from a GPCR would identify a putative direct target.

Diagram 1: Phase 1 Experimental Workflow

Caption: Workflow for initial phenotypic and target class screening.

Phase 2: Target Validation and Elucidation of Cellular Effects

Assuming Phase 1 identifies a putative target (e.g., a specific kinase) and a cellular phenotype (e.g., anti-proliferative activity), Phase 2 will focus on validating this interaction and understanding its cellular consequences.

Experimental Protocol 2.1: Direct Target Engagement Assay in Live Cells

-

Objective: To confirm that this compound engages its putative target within a cellular environment.

-

Methodology:

-

Utilize a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay.

-

For CETSA, cells will be treated with the compound or vehicle, heated to a range of temperatures, and the soluble fraction of the target protein will be quantified by Western blot or ELISA.

-

For NanoBRET™, cells will be transfected with a NanoLuc®-tagged version of the putative target protein. A fluorescent tracer that binds the target will be added, and the BRET signal will be measured in the presence of increasing concentrations of the test compound.

-

-

Data Interpretation: A shift in the melting curve in CETSA or a dose-dependent decrease in the BRET signal will confirm target engagement.

Experimental Protocol 2.2: Apoptosis and Cell Cycle Analysis

-

Objective: To dissect the nature of the anti-proliferative effect.

-

Methodology:

-

Treat a sensitive cell line with this compound at its IC50 concentration for 24, 48, and 72 hours.

-

For apoptosis, cells will be stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry. Caspase-3/7 activity will be measured using a luminescent assay.

-

For cell cycle analysis, cells will be fixed, stained with PI, and analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

-

-

Data Interpretation: An increase in Annexin V positive cells and caspase activity would indicate apoptosis. An accumulation of cells in a specific phase of the cell cycle would suggest cell cycle arrest.

Diagram 2: Signaling Pathway Analysis

Caption: Hypothetical signaling pathway inhibited by the compound.

Phase 3: Biochemical Characterization and Off-Target Profiling

This final phase aims to provide a detailed biochemical understanding of the drug-target interaction and to assess the compound's selectivity.

Experimental Protocol 3.1: In Vitro Enzyme Kinetics

-

Objective: To determine the kinetic parameters of target inhibition.

-

Methodology:

-

Use a purified, recombinant version of the target enzyme.

-

Perform enzyme activity assays (e.g., using a fluorescent or luminescent substrate) in the presence of varying concentrations of the substrate and this compound.

-

Data will be fitted to Michaelis-Menten and Lineweaver-Burk models to determine the mode of inhibition (e.g., competitive, non-competitive).

-

-

Data Interpretation: This will provide the Ki (inhibition constant) and reveal the mechanism by which the compound inhibits the enzyme's function.

Table 2: Hypothetical Enzyme Inhibition Data

| Parameter | Value |

| IC50 | 0.5 µM |

| Ki | 0.2 µM |

| Mode of Inhibition | Competitive |

Experimental Protocol 3.2: Selectivity Profiling

-

Objective: To assess the selectivity of the compound against closely related enzymes.

-

Methodology:

-

Perform in vitro activity assays for a panel of enzymes that are structurally related to the primary target.

-

Determine the IC50 of this compound for each of these related enzymes.

-

-

Data Interpretation: A significantly higher IC50 for related enzymes compared to the primary target would indicate good selectivity, which is a desirable feature for a therapeutic candidate.

Conclusion and Future Directions

This proposed research framework provides a systematic and rigorous pathway for the elucidation of the mechanism of action of this compound. By progressing through these three phases, from broad phenotypic screening to detailed biochemical characterization, a comprehensive understanding of the compound's biological activity can be achieved. Positive findings would pave the way for further preclinical development, including medicinal chemistry efforts to optimize potency and selectivity, as well as in vivo studies to assess efficacy and safety. This guide underscores the importance of a structured, evidence-based approach to navigating the complexities of drug discovery, particularly when venturing into uncharted chemical and biological territory.

References

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

-

N,3-dimethylbenzamide | C9H11NO | CID 966002. PubChem. [Link]

-

Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. ResearchGate. [Link]

-

Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. Journal of the Chemical Society C. [Link]

-

Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. MDPI. [Link]

- Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.

-

4-Bromobenzamide | C7H6BrNO | CID 69683. PubChem. [Link]

-

2,2-dibromo-3-nitrilopropionamide (Ref: XD 1603). AERU. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

-

Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents. ResearchGate. [Link]

-

Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. [Link]

-

RoC Profile: 3,3'-Dimethylbenzidine and Dyes Metabolized to 3,3'. National Toxicology Program (NTP). [Link]

-

3-Bromobenzamide. ChemBK. [Link]

-

N,N-Dimethylbenzamide | C9H11NO | CID 11916. PubChem. [Link]

-

2-amino-N,3-dimethylbenzamide | C9H12N2O | CID 16770689. PubChem. [Link]

-

2-bromo-N,N-dimethylbenzamide | C9H10BrNO | CID 3264342. PubChem. [Link]

Sources

A-Deep-Dive-into-the-Discovery-and-History-of-Substituted-Benzamides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The trajectory of substituted benzamides from their origins as chemical intermediates to a cornerstone of modern pharmacotherapy is a compelling narrative of scientific inquiry, serendipity, and rational drug design. This guide provides a comprehensive exploration of their discovery, historical development, and the core scientific principles that underpin their diverse therapeutic applications.

Part 1: The Genesis of a Versatile Pharmacophore

The foundational benzamide structure, an amide derivative of benzoic acid, was initially explored in the context of dye synthesis. However, its therapeutic potential remained largely untapped until the mid-20th century. A pivotal moment in this discovery timeline was the work of Louis Justin-Besançon and Charles Laville at Laboratoires Delagrange in 1964.[1] While investigating derivatives of procainamide to enhance its anti-dysrhythmic properties, they synthesized metoclopramide.[1][2] This compound, initially explored for other properties, was found to possess potent anti-emetic and gastroprokinetic effects, marking the first significant therapeutic breakthrough for the substituted benzamide class.[1][3][4] Metoclopramide's mechanism of action involves the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone of the brain, a key area for inducing nausea and vomiting.[5][6]

This initial discovery paved the way for further exploration of the benzamide scaffold. The same research program that yielded metoclopramide also led to the discovery of sulpiride in 1966.[2] Sulpiride, synthesized in 1964, was the first derivative of substituted benzamide to be recognized for its antipsychotic properties.[7]

Part 2: The Dopamine Hypothesis and the Rise of Antipsychotic Benzamides

The development of substituted benzamides as antipsychotics was heavily influenced by the growing understanding of the role of dopamine in psychosis. The "dopamine hypothesis," which posits that an overactivity of dopaminergic pathways is a key factor in schizophrenia, provided a clear therapeutic target.

Sulpiride emerged as a pioneering antipsychotic from this class.[7][8] It demonstrated a selective affinity for dopamine D2 and D3 receptors, particularly in the mesolimbic pathway, which is implicated in the positive symptoms of schizophrenia.[8][9][10] This selectivity was a significant advancement over older "typical" antipsychotics, as it was associated with a lower incidence of extrapyramidal side effects (drug-induced movement disorders).[11]

The success of sulpiride spurred further research and development, leading to the synthesis of amisulpride in 1975.[7] Amisulpride, often considered a more modern replacement for sulpiride in clinical practice, exhibits a more refined receptor binding profile.[8][9] It is also highly selective for D2 and D3 receptors and is noted for its dual mechanism of action.[8][9]

-

At low doses (e.g., 50 mg): Amisulpride preferentially blocks presynaptic D2/D3 autoreceptors. This action increases the release of dopamine, which is thought to alleviate the negative symptoms of schizophrenia and depressive symptoms.[8][9][10]

-

At higher doses (e.g., 400-1200 mg): It acts on postsynaptic D2/D3 receptors in the limbic system, producing a selective inhibition of dopaminergic activity that controls the positive symptoms of psychosis.[8][9][10]

This dose-dependent activity established amisulpride as an "atypical" antipsychotic, capable of addressing a broader spectrum of schizophrenic symptoms.[12][13][14]

Key Milestones in the Development of Antipsychotic Benzamides:

| Compound | Year of Synthesis/Discovery | Key Discoverers/Institution | Significance |

| Metoclopramide | 1964 | Louis Justin-Besançon & Charles Laville, Laboratoires Delagrange[1][2] | First therapeutically significant substituted benzamide; potent anti-emetic and gastroprokinetic agent.[1][3][4] |

| Sulpiride | 1964 (synthesis), 1966 (discovery) | Justin-Besançon & C. Laville, Laboratoires Delagrange[2][7] | First substituted benzamide with recognized antipsychotic properties.[7][8] |

| Amisulpride | 1975 | Laboratoires Delagrange[7] | Atypical antipsychotic with a dual, dose-dependent mechanism of action.[8][9] |

Part 3: Synthesis and Structure-Activity Relationships

The synthesis of substituted benzamides typically involves the coupling of a substituted benzoic acid with a desired amine. A general and robust method proceeds through the formation of a more reactive acyl chloride intermediate.

General Synthetic Protocol:

-

Activation of the Carboxylic Acid: The substituted benzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding benzoyl chloride. This is a crucial step as the acyl chloride is much more reactive towards nucleophilic attack by the amine.

-

Amide Bond Formation: The synthesized benzoyl chloride is then reacted with the chosen amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct. This reaction forms the stable amide bond that characterizes the benzamide structure.

-

Purification: The crude product is then purified using standard laboratory techniques such as extraction, crystallization, and column chromatography to yield the final substituted benzamide.

Diagram 1: A simplified workflow for the synthesis of substituted benzamides.

The pharmacological activity of substituted benzamides is exquisitely sensitive to the nature and position of the substituents on both the aromatic ring and the amide nitrogen. These structure-activity relationships (SAR) have been extensively studied to optimize potency, selectivity, and pharmacokinetic properties.

Part 4: Expanding Therapeutic Horizons

The versatility of the substituted benzamide scaffold has led to its application in a wide range of therapeutic areas beyond psychosis.[15]

-

Gastrointestinal Disorders: The prokinetic effects of metoclopramide are utilized in the treatment of gastroparesis and gastroesophageal reflux disease (GERD).[5]

-

Depressive Disorders: The dopaminergic modulatory effects of amisulpride at low doses have proven effective in treating dysthymia, a form of chronic depression.[10][12][16]

-

Antimicrobial Agents: More recent research has explored benzamide derivatives as potential antimicrobial agents that target bacterial cell division proteins like FtsZ.[17]

Part 5: The Future of Substituted Benzamides

The rich history of substituted benzamides in drug discovery provides a strong foundation for future innovation. The ongoing exploration of their SAR, coupled with modern computational and screening techniques, continues to yield novel compounds with improved therapeutic profiles. The ability to fine-tune their pharmacological activity through subtle chemical modifications ensures that the substituted benzamide scaffold will remain a privileged structure in the quest for new and more effective medicines.

References

-

Amisulpride – is it as all other medicines or is it different? An update - Psychiatria Polska. Available at: [Link]

-

Sulpiride - Wikipedia. Available at: [Link]

-

Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7 | ACS Omega. Available at: [Link]

-

Amisulpride - Wikipedia. Available at: [Link]

-

Studies on the mechanism of action of substituted benzamide drugs - PubMed. Available at: [Link]

-

Sulpiride and AmiSulpiride is there a a clinical difference - SeragPsych. Available at: [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. Available at: [Link]

-

Metoclopramide - Wikipedia. Available at: [Link]

-

Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli - MDPI. Available at: [Link]

-

Consensus on the use of substituted benzamides in psychiatric patients - PubMed. Available at: [Link]

-

The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed. Available at: [Link]

-

Substituted benzamide drugs as selective neuroleptic agents - PubMed. Available at: [Link]

-

Metoclopramide: A Template for Drug Discovery - JSciMed Central. Available at: [Link]

-

Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents - PubMed. Available at: [Link]

-

Amisulpride and Sulpiride in the Treatment of Psychosis - ResearchGate. Available at: [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]

-

Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents - PMC - NIH. Available at: [Link]

-

Metoclopramide - StatPearls - NCBI Bookshelf. Available at: [Link]

-

A Template for Drug Discovery - Metoclopramide - JSciMed Central. Available at: [Link]

- Process for the synthesis of a benzamide derivative - Google Patents.

-

List of Atypical Antipsychotics + Uses, Types & Side Effects - Drugs.com. Available at: [Link]

-

Antipsychotic Medications: What They Are, Uses & Side Effects - Cleveland Clinic. Available at: [Link]

-

Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine - NIH. Available at: [Link]

-

TRADENAME (metoclopramide orally disintegrating tablets) - accessdata.fda.gov. Available at: [Link]

Sources

- 1. Metoclopramide - Wikipedia [en.wikipedia.org]

- 2. Sulpiride - Wikipedia [en.wikipedia.org]

- 3. Metoclopramide: A Template for Drug Discovery [jscimedcentral.com]

- 4. jscimedcentral.com [jscimedcentral.com]

- 5. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. psychiatriapolska.pl [psychiatriapolska.pl]

- 8. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studies on the mechanism of action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amisulpride - Wikipedia [en.wikipedia.org]

- 13. drugs.com [drugs.com]

- 14. my.clevelandclinic.org [my.clevelandclinic.org]

- 15. walshmedicalmedia.com [walshmedicalmedia.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

A Guide to the Spectroscopic Characterization of 3-bromo-N,2-dimethylbenzamide

This technical guide provides a detailed analysis of the expected spectroscopic data for 3-bromo-N,2-dimethylbenzamide, a substituted aromatic amide of interest in chemical research and drug development. In the absence of a complete, publicly available dataset for this specific molecule, this guide synthesizes data from structurally related compounds and first principles of spectroscopic interpretation to present a robust, predictive analysis. This approach is designed to empower researchers to identify and characterize this molecule with a high degree of confidence.

Molecular Structure and Spectroscopic Overview

This compound possesses a trisubstituted benzene ring with a bromine atom, a methyl group, and an N,N-dimethylcarboxamide group. The relative positions of these substituents create a unique electronic environment, which is reflected in its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Understanding these spectral signatures is crucial for confirming the identity, purity, and structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The following sections predict the ¹H and ¹³C NMR spectra of this compound in a standard solvent like CDCl₃.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts are influenced by the electronic effects of the substituents (the electron-withdrawing bromine and amide groups, and the electron-donating methyl group) and through-space effects.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| N-CH₃ | ~2.9 - 3.1 | Singlet (broad) | N/A | Due to hindered rotation around the C-N amide bond, two broad singlets for the non-equivalent methyl groups are expected. |

| Ar-CH₃ | ~2.4 | Singlet | N/A | The methyl group on the aromatic ring is a singlet as it has no adjacent protons. |

| Ar-H (H4, H5, H6) | ~7.2 - 7.6 | Multiplet | ortho (~7-9 Hz), meta (~2-3 Hz) | The aromatic protons will appear as a complex multiplet due to their differing electronic environments and spin-spin coupling. |

-

N-Methyl Protons: The N,N-dimethyl group will likely exhibit two broad singlets around 2.9-3.1 ppm. This is a classic feature of N,N-dialkylamides, where the partial double bond character of the C-N bond restricts rotation, making the two methyl groups chemically non-equivalent.

-

Aromatic Methyl Protons: The methyl group at the 2-position is expected to resonate as a sharp singlet around 2.4 ppm.

-

Aromatic Protons: The three aromatic protons will be the most complex region of the spectrum. Based on data for related substituted benzenes, they are expected in the 7.2-7.6 ppm range. The proton at C6 (ortho to the bromine) will likely be the most downfield, while the proton at C4 (para to the bromine) will be influenced by both the bromine and the amide group. The proton at C5 will be coupled to both H4 and H6.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~170 | The carbonyl carbon of the amide is characteristically downfield. |

| C1 | ~138 | The ipso-carbon attached to the amide group. |

| C2 | ~136 | The ipso-carbon attached to the methyl group. |

| C3 | ~122 | The ipso-carbon attached to the bromine atom, showing the heavy atom effect. |

| C4, C5, C6 | ~125-132 | Aromatic carbons, with their specific shifts determined by the combined electronic effects of the substituents. |

| Ar-CH₃ | ~20 | The methyl carbon on the aromatic ring. |

| N-CH₃ | ~35, ~39 | The two non-equivalent N-methyl carbons due to restricted C-N bond rotation. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the amide and the substituted aromatic ring.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100-3000 | Medium-Weak | C-H stretch | Aromatic |

| ~2950-2850 | Medium | C-H stretch | Aliphatic (CH₃) |

| ~1630-1680 | Strong | C=O stretch | Tertiary Amide |

| ~1450-1600 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1400 | Medium | C-N stretch | Amide |

| ~690-900 | Strong | C-H out-of-plane bend | Aromatic (substitution pattern) |

| ~550-750 | Medium-Strong | C-Br stretch | Aryl Halide |

The most prominent peak will be the strong carbonyl (C=O) stretch of the tertiary amide between 1630 and 1680 cm⁻¹. The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups will be just below 3000 cm⁻¹. The specific pattern of the C-H out-of-plane bending bands in the 690-900 cm⁻¹ region can be diagnostic of the 1,2,3-trisubstitution pattern on the benzene ring.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak. Since bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, there will be two molecular ion peaks of nearly equal intensity at m/z = 227 and 229 (for C₉H₁₀⁷⁹BrNO and C₉H₁₀⁸¹BrNO, respectively).

-

Major Fragments:

-

Loss of a methyl radical (-CH₃): A peak at m/z = 212/214.

-

Loss of the dimethylamino group (-N(CH₃)₂): This would lead to the bromobenzoyl cation, with peaks at m/z = 183/185. This is often a very prominent peak for N,N-dialkylbenzamides.

-

Loss of the bromine atom (-Br): A peak at m/z = 148, corresponding to the N,2-dimethylbenzamide cation.

-

Formation of the dimethylaminocarbonyl cation ([CON(CH₃)₂]⁺): A peak at m/z = 72.

-

Experimental Protocols

To ensure the acquisition of high-quality, reliable spectroscopic data, the following standardized protocols are recommended.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Acquisition time: ~3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-32.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0 to 220 ppm.

-

Acquisition time: ~1 second.

-

Relaxation delay: 2 seconds.

-

Number of scans: 1024 or more, depending on sample concentration.

-

IR Data Acquisition

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Perform a background scan before running the sample.

-

Mass Spectrometry Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

-

Parameters:

-

Ionization mode: Electron Ionization (EI).

-

Electron energy: 70 eV.

-

Mass range: m/z 40-400.

-

Source temperature: 200-250 °C.

-

Visualizations

NMR Interpretation Workflow

Caption: Key fragmentation pathways in mass spectrometry.

References

-

PubChem. N,N-Dimethylbenzamide. National Center for Biotechnology Information. [Link].

-

Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Supporting Information. [Link].

-

Supporting Information for Chemical Communications. The Royal Society of Chemistry. [Link].

-

Supporting Information for Dalton Transactions. The Royal Society of Chemistry. [Link].

-

PubChem. 2-bromo-N,N-dimethylbenzamide. National Center for Biotechnology Information. [Link].

-

SpectraBase. n,n-Dimethylbenzamide. [Link].

-

Reddit. NMR spectrum of n,n-diethylbenzamidr. [Link].

-

NIST WebBook. m-Amino-N,N-dimethylbenzamide. [Link].

-

PubChem. 3-Bromotoluene. National Center for Biotechnology Information. [Link].

-

ATB. 3-Bromotoluene. [Link].

-

ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link].

-

Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link].

-

NIST WebBook. Benzamide, N-methyl-. [Link].

-

Doc Brown's Advanced Organic Chemistry. mass spectrum of 2,2-dimethylpropane. [Link].

-

National Center for Biotechnology Information. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link].

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link].

-

NIST WebBook. Benzamide, N,N-dimethyl-. [Link].

-

PubChem. N-Methylbenzamide. National Center for Biotechnology Information. [Link].

-

MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link].

Sources

An In-Depth Technical Guide to the Safe Handling of 3-bromo-N,2-dimethylbenzamide

Introduction: A Proactive Approach to Laboratory Safety

In the landscape of pharmaceutical research and fine chemical synthesis, novel compounds are the cornerstone of innovation. 3-bromo-N,2-dimethylbenzamide represents one such molecule, finding its place in the scaffold of discovery. However, with novelty comes the responsibility of a rigorous safety assessment. This guide is designed for the discerning researcher, scientist, and drug development professional who understands that a deep, mechanistic appreciation for chemical safety is not a procedural formality but a fundamental pillar of scientific excellence.

The causality behind each recommendation is explained, empowering the user not just to follow protocols, but to understand the chemical reasoning that underpins them. This is the hallmark of a self-validating safety system, one built on expertise, trustworthiness, and authoritative scientific grounding.

Section 1: Chemical Identity and Predicted Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its safe handling. These parameters dictate its behavior under various laboratory conditions and inform decisions regarding storage, spill response, and personal protective equipment.

| Property | Predicted Value / Information | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₉H₁₀BrNO | PubChem[1] |

| Molecular Weight | 228.09 g/mol | PubChem[1] |

| CAS Number | 24167-51-9 | Lead Sciences[2] |

| Predicted Physical State | Solid (based on related benzamides) | - |

| Predicted Storage | Sealed in dry, room temperature conditions | Lead Sciences[2] |

| Predicted Boiling Point | > 200°C (based on related structures) | Chemchart[3] |

| Predicted Solubility | Likely poorly soluble in water; soluble in organic solvents | - |

Section 2: Hazard Identification and GHS Classification

Based on the hazard profiles of analogous compounds like 3-Bromobenzaldehyde and N,N-Dimethylbenzamide, a precautionary GHS classification for this compound is proposed.[4][5] The core hazards stem from the combination of a brominated aromatic ring and an amide functional group.

Globally Harmonized System (GHS) Hazard Summary:

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation |

GHS Hazard Pictograms

The following pictograms should be anticipated on the label for this substance, reflecting its primary hazards.

Caption: Anticipated GHS Pictogram for this compound.

Section 3: Toxicological Profile and Routes of Exposure

The predicted toxicity of this compound is based on the consistent toxicological data of its structural analogs.[6][7] The primary concern is its irritant properties and potential for harm upon ingestion.

-

Acute Oral Toxicity: Classified as harmful if swallowed.[6] Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.[6][7] The causality lies in the chemical's ability to disrupt mucosal linings and interfere with normal digestive processes.

-

Dermal Exposure (Skin Contact): Expected to cause skin irritation.[4][6] Prolonged contact may lead to redness, itching, and inflammation.[8] The lipophilic nature of the brominated aromatic ring facilitates absorption through the skin, making dermal exposure a significant risk.

-

Ocular Exposure (Eye Contact): Causes serious eye irritation.[4][5] Direct contact with the eyes can result in redness, watering, and pain. It is imperative to flush the eyes immediately following any exposure.

-

Inhalation: May cause respiratory tract irritation.[4][6] If the material is a fine powder or dust, inhalation can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

Chronic Exposure: Data on the chronic effects of this specific molecule are not available. However, repeated exposure to irritant chemicals can lead to chronic inflammation and sensitization. As a standard precautionary measure, long-term exposure should be minimized. No components of structurally similar compounds are listed as carcinogens by IARC, NTP, or OSHA.

Section 4: Safe Handling, Storage, and Personal Protection

A proactive safety culture is built on the foundation of robust engineering controls, safe work practices, and appropriate use of Personal Protective Equipment (PPE).

Engineering Controls and Handling Protocols

The primary objective is to minimize exposure. This is most effectively achieved by using engineering controls.

Experimental Workflow for Safe Handling:

Caption: Step-by-step workflow for handling this compound.

Protocol Steps:

-

Work in a Ventilated Area: All manipulations of this compound, especially handling the solid, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

-

Avoid Dust Formation: Handle the solid gently. Use weighing paper or a spatula to transfer the material, avoiding actions that could generate airborne dust.

-

Grounding: To prevent static discharge that can cause fine powders to become airborne, use anti-static equipment where necessary.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[5][6] Do not eat, drink, or smoke in the work area.[6]

Storage Requirements

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

-

Container: Keep the container tightly closed and properly labeled.[5][6][9]

-

Environment: Store in a cool, dry, and well-ventilated area.[5][9]

-

Incompatibilities: Segregate from strong oxidizing agents and strong bases, as these can potentially initiate exothermic or otherwise hazardous reactions.[5][6]

Personal Protective Equipment (PPE)

PPE is the last line of defense. The selection of appropriate PPE is non-negotiable.

Caption: Minimum PPE required for handling this compound.

-

Eye Protection: Chemical safety goggles are mandatory.[5]

-

Skin Protection: Wear nitrile gloves. Inspect them before use and change them immediately if contamination occurs. A standard laboratory coat must be worn and kept fastened.[5]

-

Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not required. If engineering controls fail or for emergency response, a NIOSH-approved respirator with appropriate cartridges should be used.

Section 5: First Aid and Emergency Procedures

Rapid and correct response to an exposure or spill is critical. All laboratory personnel should be familiar with these procedures.

First Aid Measures

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. | [5][6][7] |